molecular formula C12H13N3 B13446660 (2-Methyl-6-phenylpyrimidin-4-yl)methanamine

(2-Methyl-6-phenylpyrimidin-4-yl)methanamine

Cat. No.: B13446660
M. Wt: 199.25 g/mol
InChI Key: REDGXHVOHBAQFV-UHFFFAOYSA-N
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Description

(2-Methyl-6-phenylpyrimidin-4-yl)methanamine is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-phenylpyrimidin-4-yl)methanamine typically involves the reaction of 2-methyl-6-phenylpyrimidine with a suitable amine source. One common method is the reductive amination of 2-methyl-6-phenylpyrimidine using formaldehyde and ammonia or a primary amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-phenylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(2-Methyl-6-phenylpyrimidin-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2-Methyl-6-phenylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenylpyrimidin-2-amine: A structurally similar compound with different substitution patterns on the pyrimidine ring.

    (2-Methoxy-6-methylpyrimidin-4-yl)methanamine: Another derivative with a methoxy group instead of a phenyl group.

Uniqueness

(2-Methyl-6-phenylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

(2-methyl-6-phenylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C12H13N3/c1-9-14-11(8-13)7-12(15-9)10-5-3-2-4-6-10/h2-7H,8,13H2,1H3

InChI Key

REDGXHVOHBAQFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC=CC=C2)CN

Origin of Product

United States

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